Cas no 87674-18-8 (2-bromopyridine-3-carboxamide)
2-bromopyridine-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 2-Bromonicotinamide
- 2-Bromopyridine-3-carboxamide
- 3-Pyridinecarboxamide,2-bromo-
- 2-Bromo-3-pyridinecarboxamide (ACI)
- AC-907/25004499
- AKOS002664332
- CS-0313392
- Bromonicotinamide
- AS-41335
- 87674-18-8
- bromo nicotinamide
- DB-081049
- SCHEMBL1379678
- MFCD00234155
- IHOOHSQJKUMHIG-UHFFFAOYSA-N
- bromo-nicotinamide
- 2-BROMO NICOTINAMIDE
- DTXSID30355757
- 2-bromopyridine-3-carboxamide
-
- MDL: MFCD00234155
- Inchi: 1S/C6H5BrN2O/c7-5-4(6(8)10)2-1-3-9-5/h1-3H,(H2,8,10)
- InChI Key: IHOOHSQJKUMHIG-UHFFFAOYSA-N
- SMILES: O=C(C1C(Br)=NC=CC=1)N
Computed Properties
- Exact Mass: 199.95900
- Monoisotopic Mass: 199.95853g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 56Ų
Experimental Properties
- PSA: 55.98000
- LogP: 1.64330
2-bromopyridine-3-carboxamide Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-bromopyridine-3-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 077371-10g |
2-Bromonicotinamide |
87674-18-8 | 95% | 10g |
£899.00 | 2022-03-01 | |
| TRC | B686048-25mg |
2-Bromonicotinamide |
87674-18-8 | 25mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B686048-50mg |
2-Bromonicotinamide |
87674-18-8 | 50mg |
$ 92.00 | 2023-04-18 | ||
| TRC | B686048-100mg |
2-Bromonicotinamide |
87674-18-8 | 100mg |
$ 150.00 | 2023-04-18 | ||
| TRC | B686048-250mg |
2-Bromonicotinamide |
87674-18-8 | 250mg |
$ 259.00 | 2023-04-18 | ||
| Chemenu | CM177217-5g |
2-Bromonicotinamide |
87674-18-8 | 97% | 5g |
$264 | 2021-08-05 | |
| Chemenu | CM177217-10g |
2-Bromonicotinamide |
87674-18-8 | 97% | 10g |
$439 | 2021-08-05 | |
| Chemenu | CM177217-25g |
2-Bromonicotinamide |
87674-18-8 | 97% | 25g |
$661 | 2021-08-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1384062-100mg |
2-Bromonicotinamide |
87674-18-8 | 97% | 100mg |
¥492.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1384062-250mg |
2-Bromonicotinamide |
87674-18-8 | 97% | 250mg |
¥668.00 | 2024-04-27 |
2-bromopyridine-3-carboxamide Production Method
Production Method 1
1.2 Reagents: Ammonia ; 0 °C; 0 °C
2-bromopyridine-3-carboxamide Raw materials
2-bromopyridine-3-carboxamide Preparation Products
2-bromopyridine-3-carboxamide Suppliers
2-bromopyridine-3-carboxamide Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 2-bromopyridine-3-carboxamide
Research Brief on 2-Bromopyridine-3-Carboxamide (CAS: 87674-18-8): Recent Advances and Applications in Chemical Biology and Pharmaceutical Research
2-Bromopyridine-3-carboxamide (CAS: 87674-18-8) is a heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, including kinase inhibitors, antimicrobial agents, and anticancer drugs. Recent studies have explored its potential in drug discovery, highlighting its role in modulating protein-protein interactions and enzyme activities. This research brief aims to provide an overview of the latest advancements related to 2-bromopyridine-3-carboxamide, focusing on its synthetic routes, biological activities, and therapeutic potential.
One of the most notable developments in the study of 2-bromopyridine-3-carboxamide is its application in the design of kinase inhibitors. Kinases play a critical role in cellular signaling pathways, and their dysregulation is often associated with diseases such as cancer and inflammatory disorders. Researchers have utilized 2-bromopyridine-3-carboxamide as a scaffold to develop selective inhibitors targeting specific kinases. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy in inhibiting Bruton's tyrosine kinase (BTK), a key player in B-cell malignancies. The study reported that derivatives of 2-bromopyridine-3-carboxamide exhibited potent inhibitory activity with improved pharmacokinetic properties, making them promising candidates for further clinical development.
In addition to its role in kinase inhibition, 2-bromopyridine-3-carboxamide has been investigated for its antimicrobial properties. A recent study in Bioorganic & Medicinal Chemistry Letters explored the compound's activity against drug-resistant bacterial strains. The researchers synthesized a series of analogs and evaluated their efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The results indicated that certain derivatives of 2-bromopyridine-3-carboxamide displayed significant antibacterial activity, with minimal cytotoxicity to mammalian cells. These findings suggest that the compound could serve as a lead structure for the development of novel antibiotics to address the growing threat of antimicrobial resistance.
Another area of interest is the use of 2-bromopyridine-3-carboxamide in the synthesis of fluorescent probes for biological imaging. A 2022 study in Chemical Communications highlighted the compound's utility in developing turn-on fluorescent probes for detecting reactive oxygen species (ROS) in live cells. The probes, derived from 2-bromopyridine-3-carboxamide, exhibited high selectivity and sensitivity, enabling real-time monitoring of ROS levels in cellular environments. This application underscores the compound's potential in diagnostic and therapeutic research, particularly in understanding oxidative stress-related diseases.
Despite these promising advancements, challenges remain in the optimization of 2-bromopyridine-3-carboxamide-based compounds for clinical use. Issues such as solubility, metabolic stability, and off-target effects need to be addressed through further structure-activity relationship (SAR) studies. Recent efforts have focused on modifying the core structure of 2-bromopyridine-3-carboxamide to enhance its drug-like properties. For example, a 2023 patent application disclosed novel formulations of the compound with improved bioavailability, paving the way for its potential use in oral drug delivery systems.
In conclusion, 2-bromopyridine-3-carboxamide (CAS: 87674-18-8) continues to be a valuable building block in chemical biology and pharmaceutical research. Its diverse applications, ranging from kinase inhibition to antimicrobial activity and fluorescent probe development, highlight its versatility and potential for drug discovery. Ongoing research efforts are expected to further elucidate its mechanisms of action and optimize its therapeutic efficacy, making it a compound of enduring interest in the field.
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